5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a diazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of ethyl acetoacetate with benzoyl chloride and phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the diazinane ring.
Step 1: Ethyl acetoacetate reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyl derivative.
Step 2: The benzoyl derivative is then reacted with phenylhydrazine under acidic conditions (e.g., hydrochloric acid) to form the hydrazone intermediate.
Step 3: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the diazinane ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with fewer oxygen atoms
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-1,3-diazinane-2,4,6-trione
- 5-Benzoyl-1,3-diazinane-2,4,6-trione
- 5-Phenyl-1,3-diazinane-2,4,6-trione
Uniqueness
5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5-benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(15(22)13-9-5-3-6-10-13)16(23)20-18(25)21(17(19)24)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMUFBCNVBVYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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